![molecular formula C20H21F2N3O2S B12469743 (2Z,5Z)-5-{[1-(2,4-Difluorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12469743.png)
(2Z,5Z)-5-{[1-(2,4-Difluorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its complex structure, which includes a thiazolidinone ring, a pyrrole ring, and a difluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2,4-difluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.
Final Assembly: The final step involves the condensation of the pyrrole derivative with the thiazolidinone derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学的研究の応用
(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its biological effects.
類似化合物との比較
Similar Compounds
(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives and pyrrole-containing compounds.
Similar Compounds: Thiazolidinediones, pyrrole-2-carboxaldehyde derivatives, and other difluorophenyl-substituted compounds.
Uniqueness
Structural Uniqueness: The combination of the thiazolidinone ring, pyrrole ring, and difluorophenyl group in a single molecule is unique and contributes to its distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, leading to its potential therapeutic effects.
特性
分子式 |
C20H21F2N3O2S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21F2N3O2S/c1-12-9-14(13(2)25(12)17-6-5-15(21)11-16(17)22)10-18-19(26)24(3)20(28-18)23-7-8-27-4/h5-6,9-11H,7-8H2,1-4H3 |
InChIキー |
BKQZKTRCUAWRHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)F)F)C)C=C3C(=O)N(C(=NCCOC)S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


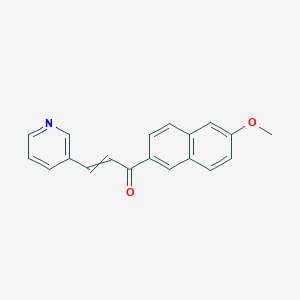

![N-[3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12469675.png)
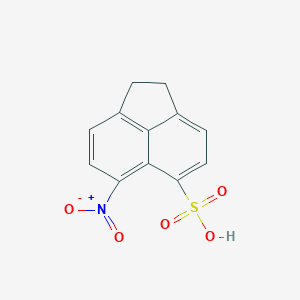

![Benzoic acid, [1-[2-[(benzoylamino)imino]-2-phenylethyl]-2,2,2-trifluoroethylidene]hydrazide](/img/structure/B12469696.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12469698.png)
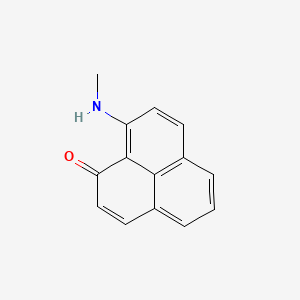
![4-[(1E)-2-(3-fluorophenyl)ethenyl]pyridine hydrochloride](/img/structure/B12469722.png)
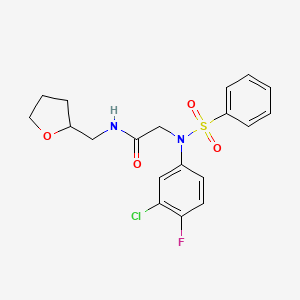
![N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12469735.png)
![1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12469739.png)
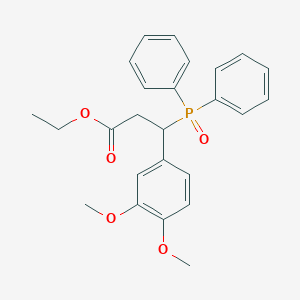
![(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B12469753.png)
